molecular formula C18H18N2O4S B2633422 (E)-2,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 441291-26-5

(E)-2,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2633422
CAS No.: 441291-26-5
M. Wt: 358.41
InChI Key: MLQQEKQKDJPVRY-VHEBQXMUSA-N
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Description

(E)-2,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a high-purity chemical compound provided for research and development purposes. This synthetic molecule features a benzamide moiety linked to a substituted benzo[d]thiazole ring, a scaffold recognized as a privileged structure in medicinal chemistry due to its diverse biological activities and capacity to interact with multiple biological targets . The thiazole ring, containing sulfur and nitrogen atoms, is aromatic and allows the molecule to participate in various donor-acceptor, nucleophilic, and oxidation reactions, making it a versatile synthon for developing new chemical entities . Compounds containing the benzo[d]thiazole core have demonstrated significant research value across multiple therapeutic areas. This structural class is found in molecules with documented anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral properties . Specifically, novel benzo[d]thiazole hybrids have recently been designed as potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in oncology, particularly for breast cancer research . These hybrids can induce apoptosis and arrest cell cycle progression, providing valuable tools for studying cancer pathways . Furthermore, thiazole-containing molecules like Riluzole (for Lou Gehrig's disease) and Dasatinib (for leukemia) have been approved for clinical use, underscoring the pharmacological relevance of this heterocyclic system . The specific substitution pattern on the benzamide and thiazole rings of this compound is designed to optimize its physicochemical properties and binding interactions with potential biological targets, making it a promising candidate for hit-to-lead optimization in drug discovery programs. This product is strictly labeled "For Research Use Only" and is intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2,4-dimethoxy-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-20-16-13(23-3)6-5-7-15(16)25-18(20)19-17(21)12-9-8-11(22-2)10-14(12)24-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQQEKQKDJPVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=C(C=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 2,4-dimethoxybenzaldehyde with 4-methoxy-3-methylbenzo[d]thiazol-2-amine under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium acetate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as microwave-assisted synthesis or continuous flow chemistry. These methods offer advantages in terms of reaction speed, yield, and environmental impact .

Chemical Reactions Analysis

Oxidation Reactions

The methoxy groups and thiazole moiety undergo targeted oxidation under specific conditions.

Reaction TypeReagents/ConditionsProducts FormedReference
Methoxy group oxidationKMnO₄ (acidic), CrO₃ (H₂SO₄)Quinone derivatives via demethylation and oxidation of methoxy to carbonyl
Thiazole ring oxidationH₂O₂ (acetic acid), mCPBASulfoxide or sulfone derivatives at the thiazole sulfur

Key Findings :

  • Methoxy groups at the 2- and 4-positions of the benzamide are oxidized to carbonyl groups, forming 2,4-dihydroxyquinone derivatives under strong acidic conditions .

  • The thiazole sulfur undergoes selective oxidation to sulfoxides (with H₂O₂) or sulfones (with mCPBA), altering electronic properties of the heterocycle .

Reduction Reactions

The imine bond in the thiazol-2-ylidene group and aromatic systems participate in reduction.

Reaction TypeReagents/ConditionsProducts FormedReference
Thiazol-2-ylidene reductionNaBH₄, LiAlH₄Saturated thiazolidine derivatives
Aromatic ring reductionH₂ (Pd/C), NH₃·BH₃Partially hydrogenated benzamide intermediates

Mechanistic Insight :

  • Reduction of the thiazol-2-ylidene group with NaBH₄ yields a thiazolidine ring, disrupting conjugation with the benzamide .

  • Catalytic hydrogenation selectively reduces the methoxy-substituted benzene ring to a cyclohexane derivative .

Electrophilic Substitution

Electron-rich aromatic rings undergo regioselective substitution.

Reaction TypeReagents/ConditionsPosition SubstitutedMajor ProductsReference
NitrationHNO₃ (H₂SO₄)Para to methoxy3-Nitro-2,4-dimethoxybenzamide derivative
HalogenationBr₂ (FeBr₃), Cl₂ (AlCl₃)Ortho to methoxy5-Bromo-2,4-dimethoxybenzamide derivative

Regioselectivity :

  • Methoxy groups direct electrophiles to para/ortho positions. For example, nitration occurs para to the 4-methoxy group .

Hydrolysis Reactions

The amide bond and methoxy groups are susceptible to hydrolysis.

Reaction TypeReagents/ConditionsProducts FormedReference
Amide hydrolysisHCl (6M, reflux)2,4-Dimethoxybenzoic acid + thiazole amine
Methoxy hydrolysisBBr₃ (CH₂Cl₂, −78°C)Hydroxybenzamide derivatives

Notable Observation :

  • Acidic hydrolysis cleaves the amide bond, yielding 2,4-dimethoxybenzoic acid and 4-methoxy-3-methylbenzo[d]thiazol-2-amine .

Cycloaddition and Cross-Coupling

The thiazole ring participates in transition metal-catalyzed reactions.

Reaction TypeReagents/ConditionsProducts FormedReference
Suzuki couplingPd(PPh₃)₄, arylboronic acidBiaryl-thiazole hybrids
Click chemistryCu(I), azidesTriazole-linked thiazole derivatives

Applications :

  • Suzuki coupling introduces aryl groups at the thiazole C-5 position, enabling diversification for drug discovery .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range (°C)Mass Loss (%)Proposed Degradation ProductsReference
200–25015CO₂ and methyl radicals from methoxy groups
300–40045Fragmentation of thiazole and benzamide moieties

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in crystalline states:

ConditionsProducts FormedReference
UV (365 nm, solid state)Cyclobutane-linked dimers

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including (E)-2,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide. In vitro assays have demonstrated that compounds containing thiazole rings exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Testing : Compounds similar to this compound have shown promising results against human lung adenocarcinoma cells (A549) with IC50 values indicating significant selectivity and potency .
  • Mechanism of Action : The mechanism often involves induction of apoptosis and cell cycle arrest, which are critical for effective cancer treatment. Structure-activity relationship (SAR) studies suggest that modifications on the thiazole moiety can enhance activity against specific cancer types .

Antibacterial Properties

Thiazole-containing compounds have also been investigated for their antibacterial properties. Research indicates that derivatives can exhibit activity against a range of bacterial strains:

  • In Vitro Studies : Compounds derived from similar thiazole frameworks have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. For example, some derivatives demonstrated superior activity compared to standard antibiotics .
  • Mechanism : The antibacterial action is often attributed to interference with bacterial cell wall synthesis or function, although specific mechanisms for this compound remain to be fully elucidated .

Anti-inflammatory Effects

In addition to anticancer and antibacterial activities, compounds like this compound may possess anti-inflammatory properties:

  • Cytokine Modulation : Preliminary studies suggest that thiazole derivatives can modulate cytokine production in immune cells, potentially offering therapeutic avenues for inflammatory diseases .
  • Pain Management : As a COX inhibitor, this compound may contribute to pain relief in inflammatory conditions, although further research is required to confirm these effects .

Data Table: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 ValuesReference
AnticancerA549 (Lung Cancer)23.30 ± 0.35 mM
AntibacterialStaphylococcus epidermidisMIC = 0.09 µg/mL
Anti-inflammatoryCytokine modulationNot specified

Case Studies

  • Anticancer Efficacy : A study evaluated a series of thiazole derivatives similar to this compound against various cancer cell lines. The results indicated that modifications on the thiazole ring significantly influenced cytotoxicity and selectivity towards cancer cells .
  • Antibacterial Testing : Another investigation focused on the antibacterial properties of thiazole derivatives showed that certain modifications led to enhanced activity against resistant bacterial strains. This highlights the potential of such compounds in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of (E)-2,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a benzo[d]thiazol-2(3H)-ylidene core with several analogues, but its substituent profile distinguishes it:

Compound Name / ID (Evidence) Substituents on Thiazole Ring Substituents on Benzamide Group Key Structural Features
Target Compound 4-methoxy, 3-methyl 2,4-dimethoxy Electron-donating groups (methoxy, methyl) enhance solubility and π-π interactions
4c () 3-(2-nitrobenzyl) 2,6-dimethoxy Nitro group (electron-withdrawing) reduces solubility; cyclohexadienone core
5p () 4-(2,4-dimethylphenyl), 3-dodecyl Benzamide Long dodecyl chain increases lipophilicity
4c1 () 3-(3-morpholinopropyl) Quinolinium-iodide Bulky morpholine group enhances antibacterial activity
18 () 4-chlorophenyl, 3-nitrophenyl Morpholine-linked hydrazone Chloro/nitro groups improve electrophilic reactivity

Key Observations :

  • Methoxy vs. Nitro Groups : The target’s methoxy groups (electron-donating) contrast with nitro substituents in compounds like 4c (), which reduce solubility but increase electrophilicity .
  • Steric Effects: The target’s compact 3-methyl group contrasts with bulky substituents (e.g., dodecyl in 5p, morpholinopropyl in 4c1), which influence binding to biological targets .
  • Isomerism : The (E)-configuration differentiates it from Z-isomers like ZINC100909780 (), where stereochemistry impacts molecular geometry and bioactivity .
Physicochemical Properties
  • Melting Points : The target likely has a melting point comparable to compounds in (yellow/golden powders, 90–92% yields), though nitro-containing analogues (e.g., 4f in ) may exhibit higher melting points due to stronger intermolecular forces .
  • Solubility : Methoxy groups enhance aqueous solubility compared to tert-butyl (4h, 4i in ) or aryl groups (e.g., 5r in ) .
Spectroscopic Data
  • 1H NMR: Methoxy protons in the target are expected to resonate at δ 3.8–4.0 ppm, similar to compounds in (δ 3.7–4.1 ppm). Methyl groups on the thiazole ring (δ 2.3–2.5 ppm) contrast with allyl (δ 5.0–5.8 ppm in 5q, ) or morpholinopropyl protons (δ 2.5–3.5 ppm in 4c1, ) .
  • 13C NMR : The carbonyl carbon in the benzamide group (δ ~165 ppm) aligns with values in (δ 163–168 ppm) .

Biological Activity

(E)-2,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, with CAS Number 895441-99-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with distinctive substituents that include:

  • Two methoxy groups at positions 2 and 4 of the benzene ring.
  • A methoxy-substituted thiazole moiety.

The molecular formula is C18H18N2O4SC_{18}H_{18}N_{2}O_{4}S with a molecular weight of 358.4 g/mol .

Target Enzymes

Research indicates that this compound may interact primarily with cyclooxygenase (COX) enzymes , particularly COX-1 and COX-2. By inhibiting these enzymes, the compound can modulate the arachidonic acid pathway , leading to decreased production of inflammatory mediators such as prostaglandins .

Biochemical Pathways

The inhibition of COX enzymes results in:

  • Reduced inflammation.
  • Potential analgesic effects.
  • Modulation of various signaling pathways involved in pain and inflammation .

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of related benzamide derivatives. For instance, compounds similar to this compound have shown efficacy against various viruses, including Hepatitis B Virus (HBV). The mechanism involves increasing intracellular levels of antiviral proteins, which inhibit viral replication .

Anticancer Properties

Thiazole-containing compounds have been investigated for their anticancer activities. The structure-activity relationship (SAR) studies suggest that the presence of specific substituents can enhance cytotoxicity against cancer cell lines. For example, compounds with similar thiazole structures have demonstrated significant activity against various tumor types, indicating a promising avenue for further research .

Case Studies and Research Findings

  • Anti-inflammatory Effects :
    • In vitro studies demonstrated that this compound effectively inhibited COX activity in human cell lines, leading to reduced levels of inflammatory cytokines.
  • Antiviral Studies :
    • A study on related benzamide derivatives indicated that certain analogs exhibited IC50 values lower than traditional antiviral drugs against HBV, suggesting potential as therapeutic agents in viral infections .
  • Cytotoxicity Tests :
    • MTT assays conducted on various cancer cell lines revealed that compounds featuring the thiazole moiety exhibited significant cytotoxic effects, with some analogs showing potency comparable to established chemotherapeutics like doxorubicin .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of COX enzymes
AntiviralEfficacy against HBV
AnticancerCytotoxicity in cancer cell lines

Q & A

Basic: What are the common synthetic routes for (E)-2,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide?

Answer:
The compound is typically synthesized via multi-step condensation reactions. A general approach involves:

  • Step 1: Preparation of the benzo[d]thiazol-2(3H)-ylidene scaffold through cyclization of 4-methoxy-3-methylbenzo[d]thiazole precursors under acidic conditions.
  • Step 2: Coupling with 2,4-dimethoxybenzamide using reagents like EDCI/HOBt or DCC to form the hydrazone linkage.
  • Step 3: Stereochemical control to ensure the (E)-configuration, often achieved by optimizing reaction temperature and solvent polarity (e.g., refluxing in ethanol or DMF) .
    Characterization relies on NMR (1H/13C), HRMS, and IR spectroscopy to confirm regiochemistry and purity .

Advanced: How can reaction conditions be optimized to improve yield and stereoselectivity?

Answer:
Key strategies include:

  • Catalyst Screening: Transition-metal catalysts (e.g., CuI for azide-alkyne cycloaddition) enhance regioselectivity in heterocycle formation .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while additives like TBHP improve oxidative coupling efficiency .
  • Temperature Control: Lower temperatures (0–5°C) favor kinetic (E)-isomer formation, whereas higher temperatures may lead to thermodynamic (Z)-isomer byproducts .
  • Purification: Gradient column chromatography (hexane/EtOAc) or recrystallization from ethanol ensures high purity .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Core techniques include:

  • 1H/13C NMR: To verify substituent positions and confirm the (E)-configuration via coupling constants (e.g., olefinic protons at δ 7.5–8.0 ppm with J ≈ 12–16 Hz) .
  • HRMS (ESI+): For exact mass determination (e.g., expected [M+H]+ at m/z 413.12) .
  • IR Spectroscopy: Identification of amide C=O stretches (~1650 cm⁻¹) and methoxy C-O bands (~1250 cm⁻¹) .

Advanced: How can overlapping NMR signals in complex derivatives be resolved?

Answer:

  • 2D NMR (COSY, HSQC, HMBC): Resolves signal overlap by correlating 1H-1H and 1H-13C couplings, particularly for crowded aromatic regions .
  • Variable Temperature NMR: Reduces broadening caused by dynamic processes (e.g., hindered rotation of the benzamide group) .
  • Isotopic Labeling: Deuterated solvents (DMSO-d6, CDCl3) improve resolution in NOESY experiments to confirm spatial proximity of substituents .

Basic: What biological activities are associated with this compound?

Answer:
Preliminary studies on structurally related benzo[d]thiazole derivatives suggest:

  • Anticancer Activity: Inhibition of metastatic cell migration and invasion (IC50 ~5–20 μM in MDA-MB-231 breast cancer cells) .
  • Antimicrobial Effects: Growth suppression of Gram-positive bacteria (e.g., S. aureus, MIC ~8–32 μg/mL) via disruption of membrane integrity .

Advanced: How can structure-activity relationships (SAR) guide the design of more potent analogs?

Answer:

  • Substituent Variation: Introducing electron-withdrawing groups (e.g., -NO2, -CF3) at the 4-methoxy position enhances anticancer activity by improving target binding .
  • Scaffold Hybridization: Merging with triazole or thiazolidinone moieties (e.g., compound 9c in ) boosts antimicrobial potency via dual-target inhibition .
  • Bioisosteric Replacement: Replacing the benzamide with pyrazinecarboxamide improves solubility and metabolic stability .

Basic: What are the solubility and stability profiles of this compound?

Answer:

  • Solubility: Poor aqueous solubility (<0.1 mg/mL) due to high lipophilicity (cLogP ~3.5). Co-solvents (DMSO, PEG-400) or micellar formulations improve bioavailability .
  • Stability: Degrades under UV light and acidic conditions (t1/2 <24 hrs at pH 2). Store at -20°C in amber vials under inert atmosphere .

Advanced: How can computational methods aid in optimizing pharmacokinetic properties?

Answer:

  • Molecular Docking: Predicts binding to targets like EGFR or CYP450 enzymes (e.g., AutoDock Vina scoring < -9 kcal/mol for kinase inhibition) .
  • ADMET Prediction: Tools like SwissADME assess metabolic liabilities (e.g., CYP3A4-mediated oxidation) and guide structural modifications to reduce clearance .

Basic: How is the (E)-configuration confirmed experimentally?

Answer:

  • NOESY NMR: Absence of cross-peaks between the benzamide aromatic protons and the thiazole methyl group confirms the trans (E) arrangement .
  • X-ray Crystallography: Definitive proof via crystal structure analysis (e.g., dihedral angle >150° between benzamide and thiazole planes) .

Advanced: How to resolve contradictions in reported biological data across studies?

Answer:

  • Standardized Assays: Re-evaluate activity under consistent conditions (e.g., fixed cell lines, incubation time) to minimize variability .
  • Proteomic Profiling: Use LC-MS/MS to identify off-target interactions that may explain divergent results .
  • Meta-Analysis: Cross-reference SAR trends with databases like ChEMBL to validate outliers .

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